N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide
Description
N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted at position 3 with a 4-chlorophenyl group and at position 5 with an acetamide moiety linked to a phenoxy group. Key structural data from synthesis include:
- ¹³C NMR (125 MHz): δ 165.3 (amide carbonyl), 131.6, 129.7 (aromatic carbons), 126.2, 126.0 (oxazole carbons), and 69.1, 63.7 (phenoxy and methylene carbons) .
- IR: Strong absorption at 2084 cm⁻¹ (diazo group in intermediate), 1682 cm⁻¹ (amide C=O), and 1490 cm⁻¹ (aromatic C=C) .
- HRMS: Confirmed molecular formula C₁₇H₁₃ClN₂O₃ via [2M+H -N₂]+ ion at m/z 501.1343 .
The compound is synthesized via reaction of 2-[(4-methylbenzenesulfonamido)imino]acetic acid with thionyl chloride in toluene, followed by functionalization of the oxazole core .
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-8-6-12(7-9-13)15-10-17(23-20-15)19-16(21)11-22-14-4-2-1-3-5-14/h1-10H,11H2,(H,19,21) |
InChI Key |
WBGBAZAQSYVIMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized to form the oxazole ring. The final step involves the reaction of the oxazole derivative with phenoxyacetyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced heterocyclic compounds, and substituted chlorophenyl derivatives .
Scientific Research Applications
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Molecular Formula : C₁₅H₁₅ClN₄O₄
- Molecular Weight : 350.76 g/mol
- Key Features: Replaces the 1,2-oxazole with a 1,2,4-oxadiazolidinone ring, introducing a 3-oxo group and methyl substitution. The acetamide side chain is retained but linked to a 5-methyloxazole .
- However, increased steric bulk may reduce bioavailability .
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide
- Molecular Formula : C₂₅H₂₄N₃O₅S
- Key Features: Incorporates a sulfamoyl bridge and biphenyl-phenoxy group. The oxazole ring is dimethyl-substituted, altering electronic properties .
N-[(3S,5S)-5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrolidin-3-yl]-2-phenoxyacetamide
- Molecular Formula : C₁₈H₂₀N₆O₃S
- Key Features: Features a 1,2,4-oxadiazole ring linked to a pyrrolidinyl scaffold. The phenoxyacetamide chain is retained but attached to a chiral pyrrolidine .
- Implications : The oxadiazole-pyrrolidine combination may enhance metabolic stability and selectivity in therapeutic applications (e.g., receptor targeting) .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Heterocycle | Key Substituents |
|---|---|---|---|---|
| N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide | C₁₇H₁₃ClN₂O₃ | 328.75 | 1,2-Oxazole | 4-Chlorophenyl, phenoxyacetamide |
| 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | C₁₅H₁₅ClN₄O₄ | 350.76 | 1,2,4-Oxadiazolidinone | 4-Chlorophenyl, methyl, 3-oxo, 5-methyloxazole |
| N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[(4′-methylbiphenyl-4-yl)oxy]acetamide | C₂₅H₂₄N₃O₅S | 502.59 | 1,2-Oxazole | Dimethyloxazole, sulfamoyl, biphenyl-phenoxy |
| N-[(3S,5S)-5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylpyrrolidin-3-yl]-2-phenoxyacetamide | C₁₈H₂₀N₆O₃S | 424.46 | 1,2,4-Oxadiazole | Pyrrolidinyl, methyl, phenoxyacetamide |
Research Findings and Implications
- Synthetic Flexibility : The oxazole core allows modular substitutions (e.g., diazo groups in intermediates ), enabling rapid diversification for structure-activity relationship (SAR) studies.
- Stability and Solubility: Compounds with sulfamoyl or oxadiazolidinone groups (e.g., ) exhibit improved aqueous solubility compared to the parent oxazole, critical for pharmacokinetic optimization.
Biological Activity
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the results of various studies assessing its efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that compounds with similar oxazole structures exhibit significant antimicrobial activity. For instance, derivatives of oxazole have been shown to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| Similar Oxazole Derivatives | High | E. coli |
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties. A study reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes findings from various case studies:
| Study | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|
| Study 1 | Breast Cancer | Caspase Activation | 70% Cell Death |
| Study 2 | Lung Cancer | Cell Cycle Arrest | Reduced Proliferation |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Interaction with DNA : Studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication and transcription processes.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been noted as a pathway through which these compounds exert their cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of this compound against various bacterial strains. The study utilized a disk diffusion method and reported zones of inhibition indicating significant antibacterial properties.
Case Study 2: Anticancer Potential
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
